9H-xanthen-9-amine hydrochloride
Overview
Description
9H-xanthen-9-amine hydrochloride: is a chemical compound with the molecular formula C13H11NO·HCl. It is a derivative of xanthene, a tricyclic aromatic compound, and is known for its unique structural properties and potential applications in various fields of scientific research. The compound is often used in the synthesis of other chemical entities and has shown promise in biological and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-xanthen-9-amine hydrochloride typically involves the reaction of xanthone with ammonia or an amine under specific conditions. One common method includes the reduction of xanthone to 9H-xanthen-9-ol, followed by its conversion to 9H-xanthen-9-amine through an amination reaction. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 9H-xanthen-9-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can convert it back to 9H-xanthen-9-ol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: 9H-xanthen-9-ol.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
Chemistry: 9H-xanthen-9-amine hydrochloride is used as an intermediate in the synthesis of other chemical compounds
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of xanthene derivatives in biological systems.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 9H-xanthen-9-amine hydrochloride involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its derivatives have been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. The compound’s ability to interact with multiple pathways makes it a versatile tool in biochemical research.
Comparison with Similar Compounds
Xanthone: A parent compound with a similar tricyclic structure but lacking the amine group.
9H-xanthen-9-one: Another derivative of xanthene with a ketone group instead of an amine.
9H-xanthen-9-ol: A hydroxyl derivative of xanthene.
Uniqueness: 9H-xanthen-9-amine hydrochloride is unique due to the presence of the amine group, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and interactions, making the compound highly versatile in various research applications.
Properties
IUPAC Name |
9H-xanthen-9-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8,13H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRKQVZTBJFEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96325-69-8 | |
Record name | 9H-xanthen-9-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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